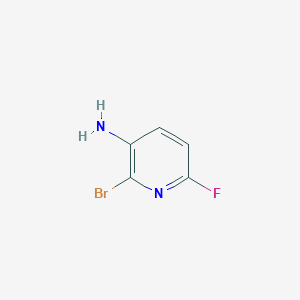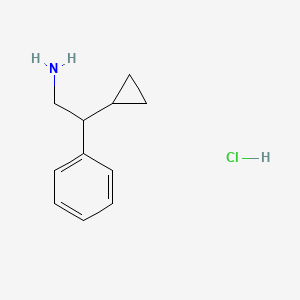![molecular formula C7H7BrN2 B1374999 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-36-1](/img/structure/B1374999.png)
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Übersicht
Beschreibung
“3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H7BrN2 . It is a brominated derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives has been reported in several studies . These compounds are typically synthesized as part of a series of fused pyrimidine derivatives, which are evaluated as ATR inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrolopyridine core with a bromine atom attached at the 3-position . The compound has a molecular weight of 199.05 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a molecular weight of 199.05 g/mol, a topological polar surface area of 24.9 Ų, and a XLogP3-AA value of 0.5 . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antimicrobial and Anti-inflammatory Agents
The pyrrolopyrazine scaffold, which includes 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine , is known for its wide range of biological activities. Compounds with this structure have shown potential as antimicrobial and anti-inflammatory agents . Their ability to inhibit microbial growth and reduce inflammation makes them valuable in the development of new medications.
Antiviral Research
This compound has also been associated with antiviral activities. Its structural features allow it to interact with viral components, potentially leading to the development of new antiviral drugs .
Antifungal Applications
Similar to its antimicrobial properties, 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has shown promise in antifungal research. Its efficacy against fungal pathogens can be harnessed to create new antifungal treatments .
Antioxidant Properties
The compound’s ability to act as an antioxidant is another significant application. By neutralizing free radicals, it can contribute to the prevention of oxidative stress-related diseases .
Antitumor and Kinase Inhibition
In cancer research, this compound has demonstrated antitumor activities and the ability to inhibit kinases, which are enzymes that play a crucial role in cell signaling and proliferation. This makes it a candidate for cancer therapy research .
Neurological and Psychiatric Disorders
The compound has potential uses in the treatment or prevention of neurological and psychiatric disorders. It is involved in targeting M4 muscarinic acetylcholine receptors, which are important in the central nervous system .
Zukünftige Richtungen
The future directions for research on 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives are likely to focus on their potential applications in cancer therapy. Given their ability to inhibit ATR kinase and display anti-tumor activity, these compounds could be further investigated for their therapeutic potential .
Eigenschaften
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGVJCHUMHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)